molecular formula C11H13NO4 B170340 Methyl 2-methyl-2-(2-nitrophenyl)propanoate CAS No. 136764-87-9

Methyl 2-methyl-2-(2-nitrophenyl)propanoate

Cat. No.: B170340
CAS No.: 136764-87-9
M. Wt: 223.22 g/mol
InChI Key: OOARJEHFHURUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4 It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(2-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in Methyl 2-methyl-2-(2-nitrophenyl)propanoate can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, ammonia.

    Hydrolysis: Sulfuric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-2-(2-aminophenyl)propanoate.

    Substitution: 2-methyl-2-(2-hydroxyphenyl)propanoate or 2-methyl-2-(2-aminophenyl)propanoate.

    Hydrolysis: 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 2-methyl-2-(2-nitrophenyl)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(2-nitrophenyl)propanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2-methyl-2-(2-nitrophenyl)propanoate can be compared with similar compounds such as:

    Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with the nitro group at the para position, which may result in different reactivity and biological activity.

    2-Methyl-2-nitropropane: A simpler structure with a nitro group attached to a propane backbone, lacking the ester functionality.

    Methyl 2-methylpropenoate: An ester with a different alkyl group and no nitro functionality, used in polymer synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-2-(2-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARJEHFHURUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344972
Record name Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136764-87-9
Record name Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.